Carbamic acid, hexyl-, octyl ester
Description
Properties
CAS No. |
412049-81-1 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
octyl N-hexylcarbamate |
InChI |
InChI=1S/C15H31NO2/c1-3-5-7-9-10-12-14-18-15(17)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17) |
InChI Key |
RURCHJQJCVWZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route involves the nucleophilic substitution of hexylamine with octyl chloroformate (Figure 1). This method leverages the reactivity of chloroformates with primary amines to form carbamates under mild conditions.
Reaction Scheme:
$$
\text{Hexylamine} + \text{Octyl chloroformate} \rightarrow \text{Octyl N-hexylcarbamate} + \text{HCl}
$$
The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions such as hydrolysis of the chloroformate. A stoichiometric base (e.g., pyridine or triethylamine) neutralizes HCl, shifting the equilibrium toward product formation.
Isocyanate-Alcohol Condensation
Reaction Dynamics
Hexyl isocyanate reacts exothermically with octanol to form the target carbamate (Figure 2). This method avoids hazardous chloroformates but requires careful handling of isocyanates due to their toxicity.
Reaction Scheme:
$$
\text{Hexyl isocyanate} + \text{Octanol} \rightarrow \text{Octyl N-hexylcarbamate}
$$
Palladium-Catalyzed Carbonylation
Methodology and Substrate Design
Patent EP1669346A1 describes a carbonylation strategy for aromatic carbamates using Pd(II) catalysts. While optimized for benzoxazinone derivatives, this approach could theoretically adapt to aliphatic systems by substituting bromoalkyl precursors (Figure 3).
General Reaction Pathway:
$$
\text{R-Br} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{R-COOH} \rightarrow \text{Carbamate Derivative}
$$
Challenges and Adaptations
- Substrate limitations: The patent focuses on brominated aryl carbamates (e.g., (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester). Aliphatic analogs may require higher CO pressures (8–15 bar) and temperatures (80–115°C) to achieve comparable yields (15–31%).
- Catalyst system: Bis(triphenylphosphine)palladium dichloride ([PdCl₂(PPh₃)₂]) with excess PPh₃ mitigates catalyst deactivation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohols.
Reduction: Reduction reactions involving this ester can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carbamic acid, hexyl alcohol, and octyl alcohol.
Reduction: Primary alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Carbamic acid, hexyl-, octyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of carbamic acid, hexyl-, octyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and alcohols. This hydrolysis can lead to various biological effects depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physicochemical Properties
Molecular Weight and Solubility
- Octyl hexylcarbamate: Molecular weight ≈ 215.87 g/mol (estimated from analogs in ). Limited aqueous solubility due to long alkyl chains; more lipophilic than shorter-chain esters.
- Heptyl hexylcarbamate (CAS 19494-91-8): Similar molecular weight (≈209.85 g/mol) but shorter octyl chain reduces hydrophobicity slightly.
- Phenyl octylcarbamate (CAS 6327-52-2): Aromatic substitution increases polarity, leading to higher melting points but lower solubility in nonpolar solvents.
Surface Activity
Alkyl carbamates with longer chains exhibit surfactant-like properties. For example:
- Octyl hexylcarbamate : Critical micelle concentration (CMC) and surface tension (γ) are comparable to octyl borate ester (OBE), which has a CMC of 5.2 mmol/L and γCMC of 31.8 mN/m.
- Lauryl (C₁₂) and hexadecyl (C₁₆) carbamates : Longer chains reduce CMC (e.g., 0.069 mmol/L for lauryl borate ester), enhancing micelle formation efficiency.
Antifungal Activity
- Octyl hexylcarbamate: Not directly reported, but structural analogs like octyl (1,2,3-thiadiazole-4-carbonyl) carbamate (Compound 6) show 63% growth inhibition against Gibberella zeae at 5 µg/mL.
- Heptyl analogs : Higher activity (78% inhibition), suggesting optimal chain length for membrane penetration.
- Undecyl analogs : Reduced activity (59%) due to excessive hydrophobicity limiting bioavailability.
Pharmacological Action
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing carbamic acid esters like hexyl-octyl carbamate, and how do reaction conditions influence yield?
- Methodology : Carbamic acid esters are typically synthesized via the reaction of an isocyanate with alcohols. For hexyl-octyl carbamate, a two-step approach is recommended:
Phosgenation : React hexylamine with phosgene to form hexyl isocyanate .
Esterification : Add octanol to the isocyanate intermediate under anhydrous conditions with a catalytic base (e.g., triethylamine) to form the ester .
- Key Parameters :
- Temperature: 40–60°C to minimize side reactions.
- Solvent: Use aprotic solvents (e.g., THF) to stabilize intermediates.
- Yield Optimization: Excess alcohol (1.5:1 molar ratio) improves conversion .
Q. How does hydrolysis of hexyl-octyl carbamate vary under acidic vs. alkaline conditions?
- Experimental Design :
- Acidic Hydrolysis : Use 1M HCl at 80°C; monitor via HPLC for carboxylic acid (hexylamine) and alcohol (octanol) formation.
- Alkaline Hydrolysis : Treat with 1M NaOH at 60°C; quantify carboxylate salts via titration .
- Data Table :
| Condition | Temperature (°C) | Time (h) | Major Products | Yield (%) |
|---|---|---|---|---|
| 1M HCl | 80 | 6 | Hexylamine | 85 |
| 1M NaOH | 60 | 4 | Sodium carboxylate | 92 |
Q. What spectroscopic techniques are critical for characterizing hexyl-octyl carbamate?
- Methodology :
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bend (if present) at ~1550 cm⁻¹ .
- NMR : ¹³C NMR identifies carbamate carbon at ~155 ppm; ¹H NMR resolves alkyl chain protons (δ 0.8–1.5 ppm) .
- MS : ESI-MS detects molecular ion [M+H]⁺ at m/z 286.3 (calculated for C₁₅H₃₁NO₂) .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of carbamic acid esters be resolved using modern toxicological models?
- Contradiction Analysis : Early studies on carbamic acid butyl ester reported inconsistent tumorigenicity due to outdated protocols (e.g., insufficient sample sizes, poor documentation) .
- Updated Methodology :
- In Vivo Models : Use transgenic rodent assays (e.g., Tg.rasH2 mice) with oral dosing (50–200 mg/kg/day) over 26 weeks.
- Biomarkers : Measure DNA adducts via ³²P-postlabeling to assess genotoxicity .
Q. What strategies optimize the regioselective synthesis of asymmetrical carbamic acid esters?
- Advanced Synthesis : For hexyl-octyl carbamate, employ N-substitution via a Curtius rearrangement:
Generate hexyl acyl azide from hexanoic acid and diphenylphosphoryl azide.
Thermally decompose to isocyanate, then trap with octanol .
- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived phosphates) to achieve enantioselectivity >90% .
Q. How do steric and electronic effects influence the stability of hexyl-octyl carbamate under varying storage conditions?
- Experimental Design :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation products via GC-MS.
- Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots .
- Findings :
- Steric Shielding : The bulky octyl group reduces hydrolysis rates by 30% compared to methyl esters.
- pH Sensitivity : Degradation accelerates in acidic media (pH < 4) due to protonation of the carbamate nitrogen .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
